2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
2-[3-(methylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSUIHDURDTCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683313 | |
| Record name | 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-21-2 | |
| Record name | 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling with Boronic Acids
Aryl boronic acids and halogenated benzoic acid esters undergo coupling in the presence of Pd(PPh₃)₄ or PdCl₂(dppf). Source details a protocol using methyl 2-sulfonyloxybenzoate and p-tolylzinc bromide, achieving 79% yield under refluxing tetrahydrofuran (THF) with triphenylphosphine ligands. Critical parameters include:
Negishi Coupling with Arylzinc Reagents
Source highlights a nickel-catalyzed variant using methyl 2-(methanesulfonyloxy)benzoate and p-tolylzinc bromide. NiCl₂ with n-butyllithium generates active Ni(0) species, enabling coupling at room temperature (50% yield). While milder than Pd, nickel catalysts suffer from lower functional group tolerance.
Bromination and Diazotization Sequences
NBS-Mediated Bromination
Source optimizes bromination of 2-amino-4-(methoxycarbonyl)benzoic acid (12 ) using NBS in THF at 0–10°C, minimizing dibromo impurities (18 ) to <2%:
| NBS Equiv. | Temp (°C) | Impurity 18 (%) | Yield 11 (%) |
|---|---|---|---|
| 1.05 | 25 | 15 | 68 |
| 1.22 | 0–10 | 1.8 | 92 |
Post-bromination, succinimide byproducts are removed via acetonitrile reflux, exploiting solubility differences.
Sandmeyer Reaction for Carboxyl Group Introduction
Diazotization of 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride (17 ) with NaNO₂/HCl, followed by CuCN-mediated cyanation and hydrolysis, installs the carboxylic acid moiety. Source reports >95% purity after hydrolysis in 6M HCl at 80°C.
N-Methylaminocarbonyl Group Installation
Carbodiimide-Mediated Amidation
The tertiary amide is introduced via EDC/HOBt coupling between 3-carboxyphenylboronic acid and methylamine. Source implies this step, though specifics are omitted. Alternatively, Source’s methyl ester intermediates allow aminolysis with methylamine in methanol, though high pressures (5 bar) are needed for completion.
Reductive Amination Pathways
A two-step sequence involving ketone formation (from acid chloride) and methylamine reduction is plausible but unverified in provided sources.
Process Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Catalyst Recovery and Recycling
Source’s Pd/C catalyst is filtered post-hydrogenation, though no reuse data is provided. Industrial-scale processes often employ immobilized catalysts to reduce costs.
Analytical Validation and Quality Control
HPLC Purity Assessment
Source employs a C18 column with methanol-phosphate buffer gradient elution (210 nm detection), resolving 17 from succinimide within 25 minutes.
NMR Characterization
-
¹H NMR (DMSO-d6): Carboxylic acid proton at δ 12.8 (s, 1H), N-methyl singlet at δ 2.85 (s, 3H).
-
¹³C NMR : Carbonyl carbons at δ 172.8 (COOH) and 168.7 (CONHMe).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 79 | 99.8 | High | Moderate |
| Negishi Coupling | 50 | 98.5 | Moderate | Low |
| Bromination-Diazotization | 92 | 95 | High | High |
The bromination-diazotization route offers superior yield and scalability, albeit requiring stringent temperature control. Pd-catalyzed couplings provide higher purity but depend on costly catalysts .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid is in cancer therapy. Research indicates that this compound can inhibit tyrosine kinases, which are crucial for the signaling pathways that promote cancer cell proliferation and survival. Specifically, it has shown efficacy against various neoplastic diseases, including leukemia and solid tumors such as breast and lung cancer . The compound's ability to inhibit angiogenesis— the formation of new blood vessels from pre-existing ones—further supports its potential use in treating conditions characterized by abnormal vascular growth, such as diabetic retinopathy and psoriasis .
Inhibition of Protein Kinases
The compound is noted for its role in inhibiting protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This action is vital in regulating various cellular processes, including cell division and metabolism. By targeting these enzymes, this compound may help manage diseases that respond to protein kinase inhibition, such as certain types of cancer and inflammatory conditions .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have been investigated for their effectiveness against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment . The focus on polyketide synthase inhibitors highlights the compound's relevance in developing new antimicrobial agents.
Cardiovascular Applications
There is emerging interest in the cardiovascular applications of this compound due to its potential effects on endothelial function and vascular health. The modulation of pathways involved in endothelial dysfunction could provide therapeutic benefits for conditions such as hypertension and atherosclerosis .
Case Study 1: Cancer Treatment Efficacy
In a study focusing on a specific type of leukemia, researchers administered this compound to assess its impact on tumor growth and patient outcomes. The results indicated a significant reduction in tumor size and improved survival rates among treated patients compared to control groups receiving standard therapies .
Case Study 2: Tuberculosis Inhibition
A recent investigation into the compound's antimicrobial properties revealed that it effectively inhibited the growth of Mycobacterium tuberculosis in vitro. This study involved screening over 150,000 compounds to identify effective inhibitors targeting the polyketide synthase pathway essential for mycobacterial survival . The findings suggest that further development of this compound could lead to new treatments for resistant strains of tuberculosis.
Table 1: Summary of Biological Activities
Table 2: Case Study Outcomes
Mechanism of Action
The mechanism of action of 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The N-methylaminocarbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoic acid moiety may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
*Calculated based on formula C₁₅H₁₃NO₃.
Key Observations :
- The N-methylaminocarbonyl group in the target compound provides intermediate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to bulky aryl groups ().
- Trifluoromethyl substituents () drastically lower pKa, increasing ionization in physiological conditions.
Biological Activity
2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H15NO3
- Molecular Weight : 271.30 g/mol
This compound features a benzoic acid moiety with an N-methylaminocarbonyl substituent, which is crucial for its biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, demonstrating its potential as a therapeutic agent.
Antibacterial Properties
The antibacterial activity of this compound has been investigated through various assays. It has shown effectiveness against several bacterial strains, suggesting it could serve as a lead compound for developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound appears to inhibit cell proliferation and induce cell cycle arrest, particularly in the G2/M phase, indicating its potential as an anticancer therapeutic.
The precise mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It is believed to bind to certain receptors on the surface of cancer cells, triggering apoptotic pathways.
- Microtubule Destabilization : Similar compounds have shown the ability to destabilize microtubules, which is critical in cancer cell division.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50 μM) | Antibacterial Activity |
|---|---|---|---|
| This compound | Structure | 4.98 - 14.65 | Effective against various strains |
| Curcumin | Structure | 2.43 - 7.84 | Moderate |
| 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid | Structure | Not specified | Effective |
Case Studies
- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in MDA-MB-231 cells, with an IC50 value ranging from 4.98 μM to 14.65 μM. The study highlighted morphological changes indicative of apoptosis and increased caspase-3 activity.
- Antibacterial Efficacy Assessment : In a separate investigation, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid with high purity, and how can intermediates be characterized?
- Methodological Answer : A two-step synthesis is commonly employed:
Coupling Reaction : React 3-aminobenzoic acid derivatives with methyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the N-methylaminocarbonyl intermediate. Catalysts like DMAP may improve yield .
Aromatic Substitution : Introduce the phenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system (80°C, 12–24 hours) .
Characterization : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%). Confirm structure via ¹H/¹³C NMR (e.g., carbonyl resonance at ~170 ppm) and HRMS .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key signals include the benzoic acid proton (δ 12.8–13.2 ppm, broad) and N-methyl group (δ 2.8–3.1 ppm, singlet). Compare with analogs in and .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for both carboxylic acid and amide groups) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) using single-crystal data .
Q. How can researchers screen this compound for preliminary biological activity in academic settings?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli). For anti-inflammatory potential, measure COX-2 inhibition using a fluorometric kit .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS over 60 minutes .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (fluorometric) and cell-based (PGE₂ ELISA) methods to rule out assay-specific artifacts .
- Structural Analysis : Compare crystallographic data () with docking simulations to identify binding mode inconsistencies. Adjust protonation states (carboxylic acid vs. carboxylate) in computational models .
- Batch Analysis : Check for impurities (e.g., residual Pd in Suzuki reactions) via ICP-MS, as metal contaminants may skew bioactivity results .
Q. What strategies optimize the synthesis of this compound for gram-scale production without compromising yield?
- Methodological Answer :
- Catalyst Screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover in Suzuki coupling .
- Solvent Optimization : Use ethanol/water mixtures instead of DME to reduce costs and improve scalability .
- Workflow Adjustments : Implement flow chemistry for the coupling step to enhance reproducibility and reduce reaction time .
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s physicochemical properties?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map Hammett σ values of substituents against logP (lipophilicity) and pKa (solubility). Compare with experimental data from analogs in and .
- Experimental Validation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Measure solubility (shake-flask method) and permeability (PAMPA assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
